molecular formula C11H14O4S B2788739 (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate CAS No. 219823-47-9

(R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Cat. No.: B2788739
CAS No.: 219823-47-9
M. Wt: 242.29
InChI Key: WWCNXHYRAKUQDB-SNVBAGLBSA-N
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Description

®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a tetrahydrofuran ring and a 4-methylbenzenesulfonate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate typically involves the reaction of ®-tetrahydrofuran-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydrofuran derivatives, while oxidation can produce tetrahydrofuran-3-one .

Scientific Research Applications

®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The tetrahydrofuran ring can undergo ring-opening reactions, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric properties of the substituents .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-3-yl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    Tetrahydrofuran-3-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of a 4-methylbenzenesulfonate group.

    Tetrahydrofuran-3-yl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group .

Uniqueness

®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate is unique due to the presence of both the tetrahydrofuran ring and the 4-methylbenzenesulfonate group. This combination imparts specific reactivity and properties to the compound, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

[(3R)-oxolan-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCNXHYRAKUQDB-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219823-47-9
Record name Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219823479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4FND4P2YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of tetrahydrofuran-3-ol (500 mg, 5.67 mmol) in pyridine (10 ml) at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.08 g, 5.67 mmol). The reaction was stirred at room temperature overnight. The reaction was quenched with water, extracted with ethyl acetate. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated in vacuo to yield crude oil (1.2 g).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxytetrahydrofuran (7.00 g, 79.5 mmol) and pyridine (100 mL), was added p-toluenesulfonyl chloride (18.2 g, 95.4 mmol) while stirring at room temperature, and the resulting mixture was stirred for 8.5 hours. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate: n-heptane/ethyl acetate=4/1) to obtain the title compound (13.0 g, 53.7 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A stirred solution of 10.0 g (0.11 mole) of 3-hydroxytetrahydrofuran in 36.0 g (0.46 mole) of pyridine was cooled in an ice bath and 22.0 g (0.12 mole) of 4-methylphenylsulfonyl chloride was added. Upon complete addition, the reaction mixture was stirred at ambient temperature for 60 hours. The reaction mixture was poured into ice-water, and the mixture extracted with diethyl ether. The combined ether extracts were washed several times with water. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 21.4 g of 3-tetrahydrofuranyl 4-methylphenylsulfonate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of tetrahydrofuran-3-ol (500 mg, 5.68 mmol) in Py (5 ml), 4-methylbenzene-1-sulfonyl chloride (1623 mg, 8.51 mmol) was added, and the mixture and stirred at Rt for 1 hour. The mixture was poured into HCl 1M and extracted with AcOEt (2×). The organic phase was dried over Na2SO4 and evaporated under reduced pressure to give 350 mg of the title compound (26% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1623 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
26%

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